molecular formula C13H8FN B1332974 3-Fluoro-[1,1'-biphenyl]-4-carbonitrile CAS No. 503177-15-9

3-Fluoro-[1,1'-biphenyl]-4-carbonitrile

Cat. No. B1332974
CAS RN: 503177-15-9
M. Wt: 197.21 g/mol
InChI Key: GORYKZHNAWEFBP-UHFFFAOYSA-N
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Description

The compound “3’-Fluoro-[1,1’-biphenyl]-4-carbaldehyde” is similar to the requested compound . It has a CAS Number of 400750-63-2, a molecular weight of 200.21, and a linear formula of C13H9FO . It is a solid substance stored in an inert atmosphere at 2-8°C .


Molecular Structure Analysis

The molecular structure of a similar compound, “4-Bromo-2-fluorobiphenyl”, has been analyzed . Its molecular weight is 251.094 and its IUPAC Standard InChI is InChI=1S/C12H8BrF/c13-10-6-7-11 (12 (14)8-10)9-4-2-1-3-5-9/h1-8H .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its structure. For “3’-Fluoro-[1,1’-biphenyl]-4-carbaldehyde”, it is a solid substance stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Synthetic Organic Chemistry

Biphenyl compounds and their isosteres are fundamental backbones in synthetic organic chemistry and natural products due to their omnipresence in medicinally active compounds, marketed drugs, and natural products . They undergo several metalated chemical reactions related to biphenyl scaffolds such as Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions .

Biological and Medicinal Applications

Biphenyl structures play a crucial role in Active Pharmaceutical Ingredients (APIs). They are used to produce a wide range of drugs and are significant intermediates in organic chemistry . They are used in medicine as antiandrogenic, immunosuppressant, antifungal, antibacterial, antimicrobial, anti-inflammatory, anti-proliferative, osteoporosis, antihypertensive, antitumor, β-glucuronidase inhibition activity, anti-leukemia agent hypotensive, anti-cholinesterase, anti-diabetic, and antimalaria drugs .

Agriculture

Biphenyl derivatives are used in products for agriculture .

Electronics

Biphenyl derivatives are used in the production of fluorescent layers in organic light-emitting diodes (OLEDs) .

Liquid Crystals

Biphenyl derivatives serve as building blocks for basic liquid crystals .

Mechanochemical Activation

Mechanochemical activation in solid-state Fluoro-Grignard reactions has been explored. For example, milling 1- and 2-fluoronaphthalene with an excess of magnesium metal for 2 hours, followed by treatment with FeCl3 and additional milling, produces the corresponding binaphthalenes .

Safety and Hazards

The safety data sheet for “3’-Fluoro-[1,1’-biphenyl]-4-carboxaldehyde” indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing fumes, mist, spray, vapors, and washing skin thoroughly after handling .

properties

IUPAC Name

2-fluoro-4-phenylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FN/c14-13-8-11(6-7-12(13)9-15)10-4-2-1-3-5-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GORYKZHNAWEFBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40376918
Record name 2-fluoro-4-phenylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-[1,1'-biphenyl]-4-carbonitrile

CAS RN

503177-15-9
Record name 2-fluoro-4-phenylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-bromo-2-fluorobenzonitrile (1.12 g, 5.6 mmol) in 1,2-dimethoxyethane (10 mL) were added Phenyl boronic acid (750 mg, 6.16 mmol), tetrakis(triphenylphosphine)palladium (0) (194 mg, 0.17 mmol) and Cesium fluoride (1.8 g, 12.3 mmol). The mixture of reaction was stirred at 100° C. under nitrogen for 3 h. Then, the mixture is cooled and filter through celite. Then added ethyl acetate and water and extracted (3×). The crude was purified by chromatography (silica gel, hexane-ethyl acetate 10:1) affordind 818 mg (74% yield)n of the title compound.
Quantity
1.12 g
Type
reactant
Reaction Step One
Quantity
750 mg
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
194 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why was 3-Fluoro-[1,1'-biphenyl]-4-carbonitrile chosen as a potential alternative to the previously studied compound, A-331440?

A1: A-331440, while demonstrating potent and selective antagonism of histamine H3 receptors, raised concerns due to positive results in an in vitro micronucleus assay, a predictor of potential genotoxicity in vivo []. This genotoxicity was hypothesized to be linked to the biphenyl rings in A-331440 potentially interacting with DNA. To mitigate this risk, researchers explored structural modifications, introducing fluorine atoms to the biphenyl ring system. This led to the development of 3-Fluoro-[1,1'-biphenyl]-4-carbonitrile (A-417022), which demonstrated comparable potency and selectivity for H3 receptors while lacking genotoxicity in the in vitro micronucleus assay []. The lack of genotoxicity with the fluorinated analog is particularly interesting given the similar size of fluorine and hydrogen atoms, suggesting a more complex mechanism at play.

Q2: What is the significance of targeting histamine H3 receptors for obesity treatment?

A2: Histamine H3 receptors play a role in regulating food intake, energy expenditure, and neurotransmitter release in the central nervous system. Antagonizing these receptors has been shown to decrease food intake and increase energy expenditure in animal models, making them a promising target for anti-obesity therapies []. The development of potent and selective H3 receptor antagonists like 3-Fluoro-[1,1'-biphenyl]-4-carbonitrile offers a potential avenue for addressing obesity by modulating these pathways.

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